cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers) is a deuterated derivative of the cardiac drug perhexiline, which is primarily utilized in pharmacological research. The compound is characterized by its molecular formula and a molecular weight of approximately 304.56 g/mol. It exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other, and it plays a significant role in studies related to cardiac function and drug metabolism.
This compound is classified under several categories, including:
It is often used in analytical standards for pharmaceutical testing due to its stable isotope labeling, which allows for enhanced tracking in metabolic studies .
The synthesis of cis-hydroxy perhexiline-d11 typically involves deuteration of the hydroxy perhexiline compound. The process may include the following steps:
The precise control over isotopic labeling is crucial for subsequent biological studies, allowing researchers to trace the compound through metabolic pathways.
The molecular structure of cis-hydroxy perhexiline-d11 can be described using various chemical notation systems:
The structural features include a cyclohexanol moiety and a piperidine ring, contributing to its pharmacological activity .
cis-Hydroxy perhexiline-d11 can undergo various chemical reactions typical of its functional groups. Common reaction types include:
The specific pathways depend on the reagents and environmental conditions used during the reactions.
The mechanism of action for cis-hydroxy perhexiline-d11 is closely related to its role as a metabolite of perhexiline, which has significant vasodilatory effects. The compound primarily acts on cardiac tissues by:
Key physical and chemical properties of cis-hydroxy perhexiline-d11 include:
These properties make it suitable for use in various scientific applications, particularly in pharmacokinetic studies where precise measurements are critical .
cis-Hydroxy perhexiline-d11 is primarily utilized in:
Its unique properties make it an essential tool for researchers investigating cardiac drugs and their metabolites .
The synthesis of cis-Hydroxy Perhexiline-d11 (CAS: 1276018-05-3) employs strategic deuteration to create a stable isotopic analog of the native metabolite cis-Hydroxy Perhexiline (C₁₉H₃₅NO). This deuterated compound incorporates eleven deuterium atoms (D₁₁) at specific molecular positions, resulting in a molecular formula of C₁₉H₂₄D₁₁NO and a molecular weight of 304.56 g/mol [1] [3] [7]. The deuteration process serves as a crucial tracer mechanism for quantitative analysis during drug metabolism studies, leveraging the distinct mass difference between hydrogen and deuterium without significantly altering the compound's chemical behavior [1] [9].
The deuteration strategy focuses on positional specificity rather than random incorporation, as evidenced by the SMILES notation (C@@H([C@@H]2CCC@HCC2)C3(C(C(C(C(C3([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]) [1] [3]. This notation indicates deuteration primarily occurs on one of the cyclohexyl rings attached to the ethylpiperidine backbone. The synthetic approach likely utilizes hydrogen-deuterium exchange under controlled conditions or deuterated precursors during the final stages of synthesis to ensure high isotopic enrichment (>98% typical for research-grade compounds) [4] [9].
Table 1: Deuteration Characteristics of cis-Hydroxy Perhexiline-d11
Property | Specification | Analytical Significance |
---|---|---|
Molecular Formula | C₁₉H₂₄D₁₁NO | Mass shift of +11 Da vs. non-deuterated analog |
Molecular Weight | 304.56 g/mol | MS detection at m/z 305.56 ([M+H]⁺) |
Deuterium Positions | Cyclohexyl ring (per SMILES notation) | Minimal steric/electronic impact on reactivity |
Isotopic Purity | ≥99% (typical commercial specification) | Reduces interference in quantification |
Labeled Synthetic Precursor | Undeuterated cis-Hydroxy Perhexiline | Late-stage deuteration strategy |
The purification and analysis of cis-Hydroxy Perhexiline-d11 demand specialized HPLC method development due to its structural complexity and diastereomeric nature. Research-grade purification protocols utilize reverse-phase chromatography with C18 or phenyl-hexyl stationary phases and mass-compatible mobile phases to achieve baseline separation from synthetic impurities and diastereomers [2] [4]. Method optimization focuses on resolving three critical challenges: (1) separation from non-deuterated analogs, (2) resolution of diastereomers, and (3) sensitivity enhancement for trace quantification.
A validated HPLC-tandem mass spectrometry method demonstrates that cis-Hydroxy Perhexiline requires specific chromatographic conditions for optimal separation, typically involving ammonium formate or acetate buffers combined with methanol or acetonitrile gradients [2]. The deuterated version shows slightly earlier retention times compared to its non-deuterated counterpart due to the isotopic mass effect, with retention shifts of approximately 0.1-0.3 minutes under optimized conditions [2]. Resolution between diastereomers remains challenging, often requiring extended run times or specialized chiral columns when stereochemical purity analysis is essential.
Table 2: Optimized HPLC Parameters for cis-Hydroxy Perhexiline-d11 Analysis
Parameter | Conditions for cis-Hydroxy Perhexiline-d11 | Impact on Analysis |
---|---|---|
Column Chemistry | C18 or Phenyl-Hexyl (2.6µm particle size) | Hydrophobic interaction with cyclohexyl rings |
Mobile Phase | 2mM Ammonium Formate + Methanol Gradient | MS compatibility and peak shape optimization |
Retention Time Shift | ΔRT = -0.2 min vs non-deuterated | Isotope effects on hydrophobicity |
Detection Mode | MRM (Multiple Reaction Monitoring) | Specificity for trace detection in matrices |
LOD/LOQ | ~0.02 mg/L (reported for non-deuterated) | Sufficient for metabolic studies |
Matrix Effects | <10.1% RSD for precision | Validated for plasma samples [2] |
Critical validation studies demonstrate that precision and accuracy for cis-hydroxy metabolites in biological matrices show imprecision <10.1% and inaccuracy <4.5% at clinically relevant concentrations (0.05-3.00 mg/L) [2]. The Deming regression analysis comparing methods revealed cis-hydroxy-perhexiline = 1.48 FL - 0.20 (Sy.x = 0.40, 1/slope = 0.67), indicating acceptable correlation between methods but highlighting the need for method-specific calibration [2].
The synthesis of cis-Hydroxy Perhexiline-d11 follows two primary approaches: (1) deuteration of pre-formed cis-Hydroxy Perhexiline and (2) synthesis from deuterated building blocks. The former typically employs hydrogen-deuterium exchange catalysis on the non-deuterated metabolite using deuterium oxide or deuterated solvents under high-temperature and pressure conditions. This route offers advantages in scalability, with reported commercial availability in 1mg and 10mg quantities [1] [3] [7]. However, it suffers from incomplete deuteration and potential deuterium scrambling, leading to variable isotopic distributions.
The building block approach provides superior stereochemical control and higher isotopic enrichment but involves complex multi-step synthesis with significantly reduced overall yields. This method typically starts with deuterated cyclohexane derivatives or deuterated piperidine precursors, requiring careful chiral management at each synthetic step to maintain diastereomeric integrity [4] [10]. Commercial suppliers offer the compound at research-scale quantities (1-10mg) with prices ranging from $490-$566 per mg, reflecting the synthetic complexity [4] [10].
Table 3: Comparative Analysis of Synthetic Routes for cis-Hydroxy Perhexiline-d11
Synthetic Parameter | Late-Stage Deuteration Route | Building Block Synthesis Route |
---|---|---|
Isotopic Purity | ≥98% (position-dependent variability) | ≥99.5% (controlled precursors) |
Diastereomeric Ratio | Reflective of starting material | Controllable via chiral synthesis |
Reported Yield | ~40-60% (commercial scale) | ~15-25% (multi-step synthesis) |
Scalability | Kilogram-scale feasible | Limited to gram-scale by complexity |
Reproducibility | Batch-to-batch variability in deuteration | High reproducibility with defined steps |
Cost Implications | $490-$566/mg (research quantities) | Significantly higher due to lower yields |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1